molecular formula C12H21IN2O B14592004 6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide CAS No. 61542-08-3

6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide

Cat. No.: B14592004
CAS No.: 61542-08-3
M. Wt: 336.21 g/mol
InChI Key: WBRGECFWMTUOFB-UHFFFAOYSA-N
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Description

6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a methoxypropyl group attached to a hexahydro-naphthyridine core. The iodide ion is present as a counterion, contributing to the compound’s overall stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Hexahydro-naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydro-naphthyridine ring.

    Introduction of the Methoxypropyl Group: The methoxypropyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the naphthyridine core is replaced by the methoxypropyl moiety.

    Iodide Ion Addition: The final step involves the addition of an iodide ion to form the iodide salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced naphthyridine derivatives.

Scientific Research Applications

6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridine
  • 6-(3-Methoxypropyl)-1,2,3,4,5,6-tetrahydro-1,6-naphthyridine

Uniqueness

6-(3-Methoxypropyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-1-ium iodide is unique due to its specific structure and the presence of the iodide ion

Properties

CAS No.

61542-08-3

Molecular Formula

C12H21IN2O

Molecular Weight

336.21 g/mol

IUPAC Name

6-(3-methoxypropyl)-2,3,4,5-tetrahydro-1H-1,6-naphthyridin-1-ium;iodide

InChI

InChI=1S/C12H20N2O.HI/c1-15-9-3-7-14-8-5-12-11(10-14)4-2-6-13-12;/h5,8,13H,2-4,6-7,9-10H2,1H3;1H

InChI Key

WBRGECFWMTUOFB-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CC2=C(C=C1)[NH2+]CCC2.[I-]

Origin of Product

United States

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